![molecular formula C30H34N2O2 B15364658 tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of 3-trityl-3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is unique due to its bicyclic structure and the presence of the trityl group. Similar compounds include:
Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: : Lacks the trityl group, resulting in different chemical properties.
3-Trityl-3,8-diazabicyclo[3.2.1]octane: : Does not have the carboxylate group, altering its reactivity and applications.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical behaviors and uses.
Propiedades
Fórmula molecular |
C30H34N2O2 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
tert-butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C30H34N2O2/c1-29(2,3)34-28(33)32-26-19-20-27(32)22-31(21-26)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-27H,19-22H2,1-3H3 |
Clave InChI |
QHGOTGGCZJUQRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)

![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
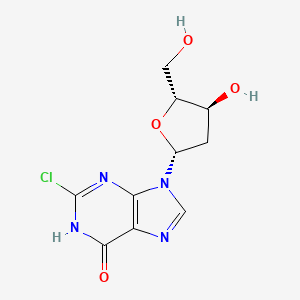
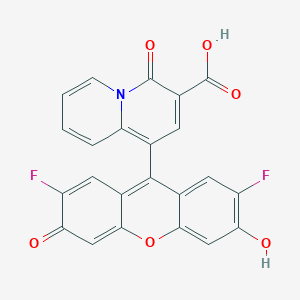
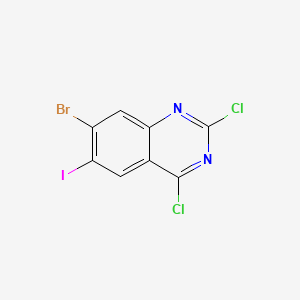
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)

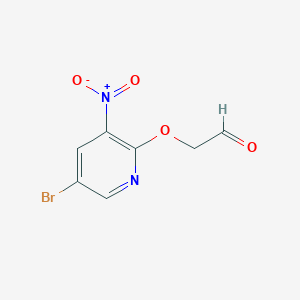

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
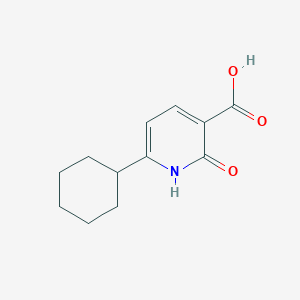
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
